molecular formula C34H29Cl2N3O4S B11091908 ethyl (2Z)-2-{3,5-dichloro-4-[(2-cyanobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-{3,5-dichloro-4-[(2-cyanobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11091908
M. Wt: 646.6 g/mol
InChI Key: HQCOPNNCNJLXAW-NTFVMDSBSA-N
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Description

ETHYL 2-((Z)-1-{3,5-DICHLORO-4-[(2-CYANOBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that presents significant interest in various scientific fields. This compound is notable for its unique structure, which includes a combination of aromatic and heterocyclic rings, and functional groups that offer potential for a range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare ETHYL 2-((Z)-1-{3,5-DICHLORO-4-[(2-CYANOBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE, various synthetic routes can be utilized, involving multi-step synthesis. A common approach might start with the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2-cyanobenzyl bromide under basic conditions to form an ether linkage. Subsequent condensation with a thiazole precursor, followed by cyclization and esterification steps, completes the synthesis.

Industrial Production Methods: On an industrial scale, the production may involve optimized conditions, such as solvent selection, temperature control, and catalysts to enhance yield and purity. Continuous flow reactions and automated synthesis platforms might be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions:

  • Oxidation: : Transformation of the thiazole ring or other oxidation-prone sites.

  • Reduction: : Possible at nitrile or aromatic sites.

  • Substitution: : Electrophilic or nucleophilic substitutions on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols for substitution reactions.

Major Products: Reactions involving this compound can lead to various derivatives, including oxidized or reduced products, substituted derivatives with different functional groups, and ring-opened or restructured compounds.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound can serve as an intermediate for complex molecule synthesis, offering functional groups for further derivatization.

Medicine: Pharmaceutical research might explore this compound for its potential as a drug candidate, focusing on its interactions with biological targets and pharmacokinetics.

Industry: Industrially, this compound might be used in the synthesis of advanced materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets:

  • Molecular Targets: : Proteins, enzymes, or receptors that interact with its functional groups.

  • Pathways Involved: : Binding to active sites, inhibition of enzyme function, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds:

  • Structural analogs: : Compounds with similar aromatic and heterocyclic structures.

  • Functional analogs: : Compounds with similar functional groups or reactivity patterns.

Uniqueness: This compound stands out due to its specific arrangement of dichloro, cyano, and thiazolo-pyrimidine moieties, which may offer unique chemical and biological properties compared to other similar compounds.

By exploring these various aspects, the significance and potential applications of ETHYL 2-((Z)-1-{3,5-DICHLORO-4-[(2-CYANOBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE in science and industry can be better understood. What do you think of the possibilities here?

Properties

Molecular Formula

C34H29Cl2N3O4S

Molecular Weight

646.6 g/mol

IUPAC Name

ethyl (2Z)-2-[[3,5-dichloro-4-[(2-cyanophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H29Cl2N3O4S/c1-5-42-33(41)29-20(4)38-34-39(30(29)23-12-10-22(11-13-23)19(2)3)32(40)28(44-34)16-21-14-26(35)31(27(36)15-21)43-18-25-9-7-6-8-24(25)17-37/h6-16,19,30H,5,18H2,1-4H3/b28-16-

InChI Key

HQCOPNNCNJLXAW-NTFVMDSBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)OCC5=CC=CC=C5C#N)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC5=CC=CC=C5C#N)Cl)S2)C

Origin of Product

United States

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